tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate
Description
tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate is a bicyclic heteroaromatic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a pyrazolo[4,3-b]pyridine moiety.
Properties
IUPAC Name |
tert-butyl 3-pyrazolo[4,3-b]pyridin-2-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-13-12(17-19)5-4-7-16-13/h4-5,7,10-11H,6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKMQZOSCIOYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C3C(=N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine nucleus is typically synthesized by condensation of pyrazole derivatives with pyridine or pyrone precursors under reflux conditions in suitable solvents. For example, condensation of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives has been reported to yield pyrazolo[3,4-b]pyridin-3-one intermediates, which are structurally related and can be adapted for the [4,3-b] regioisomer through controlled reaction conditions and catalysts.
Key parameters influencing yield include:
| Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| Butanol | Reflux | 4 days | 49 |
| Other alcohols | Reflux | 4 days | 11-40 |
Higher boiling solvents like butanol favor higher yields due to elevated reaction temperatures facilitating condensation.
Functionalization via Palladium-Catalyzed Cross-Coupling
Following core construction, functionalization at specific positions is achieved through palladium-catalyzed reactions:
- Buchwald–Hartwig Amination: Coupling of intermediates with amines to introduce amino substituents.
- Miyaura Borylation and Suzuki Coupling: Sequential one-pot reactions to introduce aryl or heteroaryl groups.
For example, intermediate 9 can be coupled with ethyl aminobenzoates using Pd2(dba)3 and xantphos ligands in dry DMF at 120 °C for 8 hours, yielding intermediates 16 or 22 in approximately 65.9% yield.
Subsequent borylation with bis(pinacolato)diboron and Pd(dppf)Cl_2 in dry dioxane at 100 °C for 4 hours, followed by Suzuki coupling with aryl halides, produces intermediates 18 or 24. Typical yields for these steps range around 48.6% for Suzuki coupling.
| Step | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Buchwald–Hartwig amination | Pd2(dba)3, xantphos | Dry DMF | 120 | 8 | 65.9 |
| Miyaura borylation | Pd(dppf)Cl_2 | Dry dioxane | 100 | 4 | - |
| Suzuki coupling | Pd(PPh3)4 | Dioxane/H_2O | 80 | 4 | 48.6 |
Installation of the Pyrrolidinecarboxylate Moiety
The pyrrolidinecarboxylate group is introduced typically as a tert-butyl ester to protect the carboxyl functionality during subsequent synthetic steps. The tert-butyl protecting group is commonly installed using tert-butoxycarbonyl anhydride or tert-butyl chloroformate reagents.
The coupling of the pyrazolopyridine intermediate with a pyrrolidine derivative often employs peptide coupling reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to form the amide bond under mild conditions.
Deprotection and Final Purification
Deprotection of protecting groups such as para-methoxybenzyl or ethyl esters is achieved using trifluoroacetic acid (TFA) or sodium hydroxide (NaOH) in methanol/water mixtures at elevated temperatures (e.g., 60 °C). These steps yield the crucial intermediates necessary for final condensation with amino segments to afford the target compound.
Typical deprotection conditions:
| Protecting Group | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Para-methoxybenzyl | Trifluoroacetic acid | Neat or solvent mix | 60 | 5 | - |
| Ethyl ester | NaOH | MeOH:H_2O (3:1) | 60 | 4 | 65.7 |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Catalysts | Conditions | Yield Range (%) |
|---|---|---|---|---|
| 1 | Condensation to form core | Pyrazole + 2-pyrone derivatives | Reflux in butanol or alcohols | 11-49 |
| 2 | Buchwald–Hartwig amination | Pd2(dba)3, xantphos, Cs2CO3 | Dry DMF, 120 °C, 8 h | ~66 |
| 3 | Miyaura borylation | Pd(dppf)Cl_2, bis(pinacolato)diboron | Dry dioxane, 100 °C, 4 h | - |
| 4 | Suzuki coupling | Pd(PPh3)4, Cs2CO3 | Dioxane:H_2O (5:1), 80 °C, 4 h | ~49 |
| 5 | Deprotection (PMB, esters) | TFA or NaOH | 60 °C, 4-5 h | 65.7 (NaOH) |
| 6 | Amide coupling (pyrrolidinecarboxylate installation) | PyBOP, DIPEA, amine segments | Room temp or mild heating | Variable |
Research Findings and Considerations
- The use of palladium catalysts with appropriate ligands (xantphos, dppf) is critical for efficient cross-coupling and amination steps, ensuring high regioselectivity and yields.
- High boiling solvents and prolonged reflux are necessary for effective condensation to form the pyrazolo[4,3-b]pyridine core, as lower temperatures lead to poor yields.
- Protecting groups such as tert-butyl esters provide stability during multi-step synthesis and can be cleanly removed under acidic or basic conditions without compromising the heterocyclic core.
- The sequence of functional group transformations and protection/deprotection steps must be carefully optimized to avoid side reactions and degradation of sensitive intermediates.
Chemical Reactions Analysis
tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, pyrazolopyridine derivatives have shown promise as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. These inhibitors have potential therapeutic applications in the treatment of cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma . Additionally, pyrazolopyridine derivatives have been explored for their antimicrobial and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation, differentiation, and survival of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate and related compounds:
Key Structural and Functional Differences:
- Core Heterocycle : The target compound’s pyrrolidine-pyrazolo-pyridine system contrasts with piperidine-based analogs (e.g., ) and triazole-phenyl derivatives (). Pyrrolidine’s smaller ring size may enhance metabolic stability compared to piperidine .
- Substituent Complexity : The tosyl-protected imidazo-pyrrolo-pyrazine in introduces steric bulk and synthetic challenges absent in the target compound, requiring Lawesson’s reagent for cyclization .
- Synthetic Accessibility: tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate () is commercially available, suggesting simpler synthesis compared to the target compound, which likely requires specialized coupling steps .
Research Findings and Implications
Challenges and Limitations:
- Structural Characterization : Robust analytical methods (e.g., LC/MS, NMR) are essential given the similarity of these compounds .
Biological Activity
The compound tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
- CAS Number : 1353500-47-6
Biological Activity Overview
Tert-butyl pyrazole derivatives have been studied for various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The structural features of pyrazole compounds often correlate with their biological functions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study evaluating the effects of similar pyrazole derivatives found that they induced apoptosis in human cancer cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. This compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro.
Research Findings : In a controlled study, derivatives were tested for their ability to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in these cytokines, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can act as inhibitors of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors implicated in pain and inflammation pathways, although specific receptor interactions require further investigation.
Pharmacological Applications
Given its promising biological activities, this compound may have potential applications in:
- Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
- Anti-inflammatory Drugs : For conditions such as rheumatoid arthritis or inflammatory bowel disease.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 1353500-47-6 |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Effects | Reduces TNF-alpha and IL-6 levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
